Pefachrome(R) tpa*
Description
Contextualization of Chromogenic Peptide Substrates in Enzymology Research
Chromogenic peptide substrates have become indispensable tools in enzymology, particularly in the study of proteolytic enzymes. These synthetic molecules are designed to mimic natural substrates by incorporating a peptide sequence that is specifically recognized and cleaved by a target enzyme. Crucially, they are conjugated to a chromogenic moiety, typically p-nitroaniline (pNA), which is released as a free chromophore upon enzymatic hydrolysis. The release of this colored product can be readily quantified using spectrophotometry, usually at a wavelength of 405 nm, providing a direct and sensitive measure of enzyme activity nih.govnih.govmdpi.comtandfonline.comthermofisher.com. This principle allows researchers to determine enzyme kinetics, evaluate inhibitor efficacy, and monitor enzyme levels in various biological samples. The development of chromogenic substrates has significantly advanced the study of enzyme systems, including those involved in blood coagulation and fibrinolysis, offering greater specificity, sensitivity, and ease of quantification compared to older bioassays nih.govtandfonline.com.
Evolution and Significance of Pefachrome(R) tPA in Serine Protease Studies
Pefachrome(R) tPA represents a significant advancement in the field of chromogenic substrates specifically designed for the study of serine proteases, with a particular focus on tissue-type plasminogen activator (tPA). tPA is a crucial enzyme in the fibrinolytic system, responsible for dissolving blood clots by converting plasminogen to plasmin nih.gov. The development of substrates like Pefachrome(R) tPA has been pivotal in enabling detailed investigations into tPA's enzymatic properties and its role in physiological and pathological processes loxo.deavant-medical.cominterchim.fr. A key feature contributing to the significance of Pefachrome(R) tPA is its ability to differentiate between the activity of the native single-chain form (sc-tPA) and the fully active two-chain form (tc-tPA) of the enzyme loxo.deavant-medical.cominterchim.fr. This differential sensitivity is critical for understanding the activation pathways and regulatory mechanisms of tPA. Pefachrome(R) tPA is synthesized with the sequence CH₃SO₂-D-CHA-Gly-Arg-pNA · AcOH, and its cleavage by tPA releases p-nitroaniline (pNA), which can be measured spectrophotometrically loxo.deavant-medical.cominterchim.fr. Its design as a specific peptide sequence enhances selectivity, allowing for more accurate measurements of tPA activity in complex biological matrices tandfonline.com.
Scope and Research Utility of Pefachrome(R) tPA
The research utility of Pefachrome(R) tPA spans several critical areas within enzymology and molecular biology, primarily focused on tissue-type plasminogen activator (tPA). Its primary application lies in the quantitative determination of tPA activity, making it a valuable tool for research laboratories, as well as for in-process and quality control in biopharmaceutical development loxo.deavant-medical.cominterchim.fr. The substrate is employed in kinetic studies to elucidate the reaction parameters of tPA with its different molecular forms.
Kinetic Parameters of Pefachrome(R) tPA with tPA Forms
| tPA Form | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| sc-tPA | 0.286 mM | 6.95 nmol/µg tPA/min |
| tc-tPA | 0.167 mM | 33.9 nmol/µg tPA/min |
Note: Kinetic data are based on measurements using Pefachrome(R) tPA as the substrate under specific assay conditions loxo.deavant-medical.cominterchim.fr.
Properties
IUPAC Name |
acetic acid;5-(diaminomethylideneamino)-2-[[2-[[3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHVTNFFGLSGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthesis Considerations of Pefachrome R Tpa
Peptide Sequence and Chromophore Integration
Chromogenic peptide substrates are typically synthesized from short peptide chains, usually three to five amino acids long, which are designed to mimic the cleavage sites recognized by the target enzyme. These peptides are then coupled to a chromogenic group.
Specific Peptide Sequences
Pefachrome(R) tPA and related substrates for tPA are characterized by specific peptide sequences that are recognized and cleaved by the enzyme. Common structural motifs include an N-terminal protecting group, a specific amino acid sequence, and a C-terminal chromogenic moiety.
Several specific peptide sequences have been identified and utilized in tPA chromogenic substrates, including those associated with the Pefachrome(R) line:
CH3SO2-D-CHA-Gly-Arg-pNA · AcOH : This sequence, featuring N-methylsulfonyl-D-cyclohexylalanine (D-CHA) at the N-terminus, is a primary example of a Pefachrome(R) tPA substrate pentapharm.comloxo.depentapharm.com.
CH3SO2-D-HHT-Gly-Arg-pNA · AcOH : Another variant, incorporating N-methylsulfonyl-D-hexahydrotyrosine (D-HHT), is also marketed as Pefachrome(R) tPA sigmaaldrich.comsigmaaldrich.cn.
CH3SO2-D-Phe-Gly-Arg-pNA · AcOH : This sequence, utilizing N-methylsulfonyl-D-phenylalanine (D-Phe), is also found within the Pefachrome(R) product line (e.g., Pefachrome(R) tPA5312) and is known as Chromozym t-PA pentapharm.comsigmaaldrich.comscientificlabs.iecpcscientific.comebi.ac.uk.
Other related chromogenic substrates for tPA utilize different peptide sequences, such as H-D-Ile-Pro-Arg-pNA (S-2288) and H-D-Val-Gly-Arg-pNA (S-2322), which are also employed in tPA activity assays nih.govtandfonline.comjfda-online.comasnailtech.comchromogenicsubstrates.com. These variations highlight the ongoing efforts in substrate design to optimize sensitivity and specificity.
Table 1: Representative Peptide Sequences of Pefachrome(R) tPA and Related Substrates
| Product Name/Identifier | Peptide Sequence | N-terminal Protection | Chromogenic Moiety | Manufacturer (if specified) |
| Pefachrome® tPA | D-CHA-Gly-Arg | CH3SO2- | pNA | Pentapharm pentapharm.comloxo.depentapharm.com |
| Pefachrome® tPA (T2943) | D-HHT-Gly-Arg | CH3SO2- | pNA | Sigma-Aldrich sigmaaldrich.comsigmaaldrich.cn |
| Pefachrome® tPA5312 | D-Phe-Gly-Arg | CH3SO2- | pNA | Pentapharm pentapharm.com |
| Chromozym t-PA | D-Phe-Gly-Arg | N-Methylsulfonyl- | 4-nitranilide | Pentapharm sigmaaldrich.comscientificlabs.iecpcscientific.comebi.ac.uk |
| S-2288 | D-Ile-Pro-Arg | H- | pNA | Chromogenix nih.govtandfonline.comjfda-online.comasnailtech.comchromogenicsubstrates.com |
| S-2322 | D-Val-Gly-Arg | H- | pNA | tandfonline.com |
Note: HHT refers to hexahydrotyrosine sigmaaldrich.comsigmaaldrich.cn. CHA refers to cyclohexylalanine.
p-Nitroaniline (pNA) as the Chromogenic Moiety
The chromogenic moiety is a critical component that enables the detection of enzymatic activity. In Pefachrome(R) tPA and many other related substrates, p-nitroaniline (pNA) serves this purpose pentapharm.comsigmaaldrich.comsigmaaldrich.cnsigmaaldrich.comscientificlabs.iecpcscientific.comnih.govtandfonline.comjfda-online.comasnailtech.comchromogenicsubstrates.cominterchim.frloxo.decryopep.comsigmaaldrich.comportlandpress.com. When tPA cleaves the peptide bond adjacent to the pNA group, the pNA molecule is released. This free pNA exhibits a distinct yellow color, which can be quantified spectrophotometrically. The typical wavelength used for detecting the released pNA is 405 nm pentapharm.comsigmaaldrich.comsigmaaldrich.cnnih.govtandfonline.comjfda-online.comchromogenicsubstrates.cominterchim.frportlandpress.com. The rate of pNA release, measured as the change in absorbance per minute (ΔA/min), is directly proportional to the tPA activity present in the sample.
Table 2: Chromogenic Moiety and Detection Wavelength
| Chromogenic Moiety | Detection Wavelength (nm) |
| p-Nitroaniline (pNA) | 405 |
Synthetic Methodologies for Chromogenic Peptide Substrates
The synthesis of chromogenic peptide substrates like Pefachrome(R) tPA involves established principles of peptide chemistry. These synthetic peptides are typically constructed through a stepwise addition of amino acids, starting from the C-terminal chromophore.
The process generally involves:
Peptide Synthesis: Amino acids are coupled sequentially using solid-phase or solution-phase peptide synthesis techniques. This often involves protecting groups for reactive side chains and termini to ensure regioselective coupling.
N-terminal Protection: To enhance stability and prevent degradation by aminopeptidases, the N-terminus is often protected. Common protecting groups include methanesulfonyl (CH3SO2-) or methoxycarbonyl (CH3OCO-) groups, as seen in Pefachrome(R) tPA variants pentapharm.comloxo.desigmaaldrich.comsigmaaldrich.cnsigmaaldrich.comscientificlabs.ieinterchim.fr.
Chromophore Conjugation: The C-terminal amino acid of the peptide sequence is coupled to the chromogenic moiety, typically p-nitroaniline, forming an amide bond.
Deprotection and Purification: After synthesis, any remaining protecting groups are removed, and the final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) to ensure high purity and quality tandfonline.com.
Quality control measures, including purity checks (e.g., HPLC), are essential to guarantee the reliability of these substrates in enzymatic assays tandfonline.com.
Structure-Activity Relationship Investigations for tPA Substrates
The design of effective chromogenic substrates for tPA is guided by structure-activity relationship (SAR) studies. These investigations aim to optimize the substrate's affinity for tPA (measured by Km) and its catalytic efficiency (measured by Vmax), as well as its specificity towards different forms of tPA.
Key findings from SAR studies and kinetic data for Pefachrome(R) tPA substrates reveal important design principles:
Differential Sensitivity: Pefachrome(R) tPA substrates exhibit distinct sensitivities to the single-chain (sc-tPA) and two-chain (tc-tPA) forms of the enzyme loxo.desigmaaldrich.cominterchim.frsigmaaldrich.com. This allows for the differential determination of each molecular form.
Kinetic Parameters: For substrates like CH3SO2-D-CHA-Gly-Arg-pNA · AcOH or CH3SO2-D-HHT-Gly-Arg-pNA · AcOH, the kinetic parameters have been characterized:
sc-tPA: Km = 0.286 mM, Vmax = 6.95 nmol/µg tPA/min loxo.desigmaaldrich.comsigmaaldrich.cninterchim.fr.
tc-tPA: Km = 0.167 mM, Vmax = 33.9 nmol/µg tPA/min loxo.desigmaaldrich.comsigmaaldrich.cninterchim.fr. These values indicate a higher catalytic efficiency (Vmax) for the two-chain form of tPA compared to the single-chain form.
Amino Acid Specificity: SAR studies have explored the impact of amino acid substitutions. For instance, replacing the P3 residue (Xaa in R-Xaa-Gly-Arg-pNA) from a hydrophobic residue like phenylalanine to an acidic residue such as aspartic acid or glutamic acid did not improve catalytic efficiency but suggested a preference for acidic substituents at the S3 binding site when the S4 site contains a hydrophobic or basic moiety nih.gov.
N-terminal Protection: The nature of the N-terminal protecting group can influence substrate properties, contributing to stability and interaction with the enzyme's active site pentapharm.comloxo.denih.gov.
Table 3: Kinetic Parameters for Pefachrome(R) tPA Substrates
| Substrate (Peptide Sequence) | Enzyme Form | Km (mM) | Vmax (nmol/µg tPA/min) |
| D-CHA-Gly-Arg | sc-tPA | 0.286 | 6.95 |
| D-CHA-Gly-Arg | tc-tPA | 0.167 | 33.9 |
| D-HHT-Gly-Arg | sc-tPA | 0.286 | 6.95 |
| D-HHT-Gly-Arg | tc-tPA | 0.167 | 33.9 |
Note: Kinetic data for CH3SO2-D-CHA-Gly-Arg-pNA · AcOH and CH3SO2-D-HHT-Gly-Arg-pNA · AcOH are reported to be similar loxo.desigmaaldrich.comsigmaaldrich.cninterchim.fr.
Biochemical Characterization and Mechanistic Elucidation
Enzyme-Substrate Interaction Kinetics
The interaction between Pefachrome® t-PA and tissue-type plasminogen activator has been characterized through detailed kinetic studies, providing essential parameters that define the efficiency and nature of this enzymatic reaction.
Determination of Michaelis-Menten Parameters (Kₘ, Vₘₐₓ)
The Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) are fundamental parameters that describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. For Pefachrome® t-PA, these parameters have been determined for both the single-chain (sc-tPA) and the more active two-chain (tc-tPA) forms of tissue-type plasminogen activator.
The tc-tPA form exhibits a lower Kₘ value, indicating a higher affinity for the Pefachrome® t-PA substrate compared to the sc-tPA form. loxo.deenzymeresearch.co.uk Concurrently, the Vₘₐₓ for tc-tPA is significantly higher, demonstrating a much greater catalytic turnover rate once the substrate is bound. loxo.deenzymeresearch.co.uk
Table 1: Michaelis-Menten Parameters for Pefachrome® t-PA
| Enzyme Form | Kₘ (mM) | Vₘₐₓ (nmol/µg tPA/min) |
|---|---|---|
| sc-tPA | 0.286 | 6.95 |
| tc-tPA | 0.167 | 33.9 |
Catalytic Efficiency (k_cat) Analysis
The catalytic efficiency, represented by the specificity constant (k_cat/Kₘ), is a crucial measure of how efficiently an enzyme converts a substrate into a product. It is derived from the turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
While direct k_cat values for the interaction of Pefachrome® t-PA with sc-tPA and tc-tPA are not explicitly detailed in the available literature, they can be calculated from the Vₘₐₓ values if the enzyme concentration is known. The significantly higher Vₘₐₓ of tc-tPA with Pefachrome® t-PA suggests a substantially higher k_cat value for this form of the enzyme, leading to a much greater catalytic efficiency compared to sc-tPA. This higher efficiency is consistent with the established role of tc-tPA as the more active form of the enzyme.
Differential Kinetics with Tissue-Type Plasminogen Activator Variants (sc-tPA vs. tc-tPA)
Pefachrome® t-PA demonstrates distinct kinetic profiles when interacting with the single-chain (sc-tPA) and two-chain (tc-tPA) variants of tissue-type plasminogen activator. loxo.deenzymeresearch.co.uk The native form, sc-tPA, is a single polypeptide chain that is cleaved by plasmin to form the fully active tc-tPA, which consists of two chains linked by a disulfide bond.
The kinetic data reveals that Pefachrome® t-PA is more readily hydrolyzed by tc-tPA, as evidenced by its lower Kₘ and significantly higher Vₘₐₓ compared to sc-tPA. loxo.deenzymeresearch.co.uk This differential sensitivity is a key feature of Pefachrome® t-PA, enabling researchers to distinguish between the activity of the native and activated forms of t-PA in a sample. This is particularly valuable in studies of fibrinolysis and in the quality control of t-PA preparations.
Substrate Specificity Profiling
The utility of a chromogenic substrate is heavily dependent on its specificity for the target enzyme. Pefachrome® t-PA is designed to be highly selective for tissue-type plasminogen activator, with minimal cross-reactivity with other serine proteases involved in the complex cascades of coagulation and fibrinolysis.
Selectivity against Serine Proteases Relevant to Coagulation and Fibrinolysis
While direct quantitative data on the cross-reactivity of Pefachrome® t-PA with a wide range of serine proteases is not extensively published, the high specificity of the substrate can be inferred from the existence of a broad portfolio of other Pefachrome® substrates, each designed for a specific protease. The manufacturer, Pentapharm, has developed a distinct chromogenic substrate for each of the major serine proteases in the coagulation and fibrinolysis pathways. loxo.depentapharm.com
The availability of these highly specific substrates strongly suggests that Pefachrome® t-PA is engineered for selective interaction with tissue-type plasminogen activator, and would not be significantly cleaved by other proteases such as Thrombin, Factor Xa, Plasmin, Urokinase, Factor XIa, Factor VIIa, Factor XIIa, Activated Protein C, or Kallikrein. This high degree of selectivity is essential for the accurate measurement of t-PA activity in complex biological samples where multiple proteases may be present.
Table 2: Pefachrome® Substrates for Other Serine Proteases
| Target Enzyme | Pefachrome® Substrate |
|---|---|
| Thrombin | Pefachrome® TH pentapharm.com |
| Factor Xa | Pefachrome® FXa loxo.de |
| Urokinase | Pefachrome® uPA loxo.de |
| Factor VIIa | Pefachrome® FVIIa avant-medical.comenzymeresearch.co.uk |
| Factor XIIa | Pefachrome® FXIIa interchim.fr |
| Kallikrein | Pefachrome® PK |
Assessment of Cross-Reactivity with Other Proteases
The principle of designing chromogenic substrates with high specificity relies on tailoring the peptide sequence to mimic the natural cleavage site of the target protease. The amino acid sequence of Pefachrome® t-PA, H-D-hexahydrotyrosyl-Ala-Arg-pNA, has been optimized for recognition and cleavage by tissue-type plasminogen activator.
Enzymatic Hydrolysis Mechanism of Pefachrome(R) tPA
Pefachrome(R) tPA is a specific synthetic chromogenic peptide substrate designed for the measurement of tissue-type plasminogen activator (tPA) activity. nih.govenzymeresearch.co.uk The determination of tPA activity is crucial in research, as well as in the quality control of processes involving this enzyme. interchim.frloxo.de The substrate's chemical formula is CH3SO2-D-CHA-Gly-Arg-pNA · AcOH. interchim.fr Pefachrome(R) tPA exhibits different sensitivities to the native single-chain form of tPA (sc-tPA) and the fully active two-chain form (tc-tPA), enabling the differential determination of each molecular form. interchim.frloxo.de
Role of the pNA Cleavage in Signal Generation
The enzymatic hydrolysis of Pefachrome(R) tPA by either single-chain tissue-type plasminogen activator (sc-tPA) or two-chain tissue-type plasminogen activator (tc-tPA) forms the basis of its utility in activity assays. interchim.fr The substrate, CH3SO2-D-CHA-Gly-Arg-pNA, is cleaved by the enzyme at the peptide bond between the arginine residue and the p-nitroaniline (pNA) group. interchim.fr
The fundamental principle of the reaction is as follows:
CH3SO2-D-CHA-Gly-Arg-pNA + Enzyme (tPA) → CH3SO2-D-CHA-Gly-Arg-OH + pNA
This enzymatic action liberates the chromogenic group, p-nitroaniline (pNA). interchim.fr The release of pNA into the solution results in a measurable change in optical density, which can be monitored spectrophotometrically at a wavelength of 405 nm. The rate of the change in absorbance is directly proportional to the enzymatic activity of tPA in the sample. This direct relationship allows for the quantification of tPA activity.
Amidolytic Activity Characterization
The amidolytic activity of tissue-type plasminogen activator (tPA) on the chromogenic substrate Pefachrome(R) tPA has been characterized through kinetic studies. These studies have determined the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for both the single-chain (sc-tPA) and two-chain (tc-tPA) forms of the enzyme. The substrate displays a notable difference in its kinetic parameters for the two forms of tPA. interchim.frloxo.de
The kinetic data reveal that the two-chain form of tPA has a higher affinity for the substrate, as indicated by its lower Km value, and a significantly higher catalytic efficiency, as shown by its greater Vmax value, when compared to the single-chain form. enzymeresearch.co.ukinterchim.fr
| Enzyme Form | Km (mM) | Vmax (nmol/µg tPA/min) |
|---|---|---|
| Single-chain tPA (sc-tPA) | 0.286 | 6.95 |
| Two-chain tPA (tc-tPA) | 0.167 | 33.9 |
Data sourced from product information sheets. interchim.fr
Methodological Advancements and Assay Development
Spectrophotometric Assay Design and Optimization
The development of spectrophotometric assays using Pefachrome® tPA involves careful selection of parameters to ensure sensitivity, specificity, and reproducibility.
Pefachrome® tPA functions by releasing a chromogenic product, para-nitroaniline (pNA), upon cleavage by tPA interchim.frloxo.deahajournals.orgpentapharm.com. This chromophore absorbs light maximally at 405 nm interchim.frloxo.deahajournals.orgnih.govthieme-connect.comethz.chnih.govnih.govplos.org. Therefore, spectrophotometric detection at 405 nm is the standard method for quantifying the rate of substrate hydrolysis, which directly correlates with the enzymatic activity of tPA interchim.frloxo.deahajournals.orgnih.govthieme-connect.comethz.chnih.govnih.gov.
Optimal assay performance is achieved by carefully controlling the reaction buffer and environmental conditions. A commonly employed buffer system for Pefachrome® tPA assays is a 50 mM Tris-imidazole buffer with 300 mM NaCl at pH 8.4 interchim.frloxo.de. This specific buffer composition and ionic strength have been found to support the enzymatic activity of tPA and the cleavage of the Pefachrome® tPA substrate interchim.frloxo.de. Assays are typically conducted at a controlled temperature, with 37 °C being frequently used for kinetic measurements to ensure enzyme stability and consistent reaction rates interchim.frloxo.dethieme-connect.com.
High-Throughput Screening Methodologies
The development of high-throughput screening (HTS) has significantly impacted the efficiency of drug discovery and biochemical analysis, with Pefachrome® tPA assays readily adaptable to these platforms pharmasalmanac.comjapsonline.comnih.govresearchgate.netselvita.com.
Microplate reader technology is fundamental to HTS, allowing for the simultaneous analysis of numerous samples in multi-well plates pharmasalmanac.comjapsonline.comresearchgate.netselvita.com. Assays utilizing Pefachrome® tPA are routinely performed in microtiter plates, with detection at 405 nm using various microplate readers ahajournals.orgnih.govthieme-connect.comethz.chnih.govnih.gov. This approach facilitates the rapid and accurate measurement of tPA activity across a large number of samples, making it suitable for screening compound libraries or analyzing multiple experimental conditions simultaneously ahajournals.orgnih.govthieme-connect.comethz.chnih.govnih.gov.
Automation and miniaturization are key drivers in HTS, enabling increased sample throughput while reducing reagent consumption and costs pharmasalmanac.comjapsonline.comnih.govselvita.com. Assays employing Pefachrome® tPA can be adapted to automated liquid handling systems and miniaturized formats (e.g., 384-well or 1536-well plates) selvita.com. This allows for the screening of thousands of samples per day, significantly accelerating research timelines and the identification of potential modulators of tPA activity pharmasalmanac.comjapsonline.comselvita.com.
Quantitative Analytical Approaches
Quantitative analysis of tPA activity using Pefachrome® tPA relies on established spectrophotometric principles and kinetic modeling.
The kinetic parameters for Pefachrome® tPA with both single-chain (sc-tPA) and two-chain (tc-tPA) forms of the enzyme have been characterized. For sc-tPA, the Michaelis constant () is reported as 0.286 mM, with a maximum velocity () of 6.95 nmol/µg tPA/min interchim.frloxo.deavant-medical.com. In contrast, tc-tPA exhibits a lower of 0.167 mM and a significantly higher of 33.9 nmol/µg tPA/min interchim.frloxo.deavant-medical.com. These distinct kinetic profiles highlight the substrate's differential sensitivity and are crucial for accurate quantitative analysis and assay optimization.
The assay protocol typically involves incubating the enzyme with Pefachrome® tPA in a suitable buffer, followed by monitoring the increase in absorbance at 405 nm over time interchim.frloxo.deahajournals.orgnih.gov. The rate of change in optical density (ΔOD/min) is directly proportional to the enzyme concentration and activity, allowing for quantitative determination interchim.frloxo.de.
Table 1: Kinetic Parameters of Pefachrome® tPA with Different Forms of tPA
| Enzyme Form | (mM) | (nmol/µg tPA/min) |
| sc-tPA | 0.286 | 6.95 |
| tc-tPA | 0.167 | 33.9 |
Note: Data compiled from multiple sources interchim.frloxo.deavant-medical.com. and values are indicative and may vary slightly based on experimental conditions.
Table 2: Typical Assay Conditions for Pefachrome® tPA
| Parameter | Condition | Reference |
| Buffer System | 50 mM Tris-imidazole buffer | interchim.frloxo.de |
| Ionic Strength | 300 mM NaCl | interchim.frloxo.de |
| pH | 8.4 | interchim.frloxo.de |
| Temperature | 37 °C (for kinetic assays) | interchim.frloxo.de |
| Detection Wavelength | 405 nm | interchim.frloxo.deahajournals.org |
| Substrate Concentration | 2 mM (for sc-tPA), 4 mM (for tc-tPA) | interchim.frloxo.de |
| Incubation Time | Varies based on kinetic or endpoint assay | interchim.frloxo.denih.gov |
Compound List
Pefachrome® tPA
Tissue-type plasminogen activator (tPA)
para-nitroaniline (pNA)
Tris
Imidazole
NaCl
Plasminogen
Fibrinogen
Thrombin
Factor Xa
Factor IXa
Factor VIIa
Factor XIIa
Factor XIa
Plasma kallikrein
Trypsin
Plasmin
Urokinase-type plasminogen activator (uPA)
Plasminogen activator inhibitor-1 (PAI-1)
α₂-antiplasmin
α₂-macroglobulin
Heparin
Antithrombin III
CVS#995
rHir
AZ3976
tPAstop
Serp-1
HOE642 (cariporide)
EIPA
ω-conotoxin (ω-CTX)
BAPTA-AM
Desipramine (DMI)
Ixodidin
Ornithodorin
TAP (Tick Anticoagulant Peptide)
Boophilin
RPR120844
Diaplasinin
Chromozym PK
Chromozym X
S-2251
S-2222
S-2238
S-2765
S-2366
Spectrozyme fXa
Pefachrome TH
Pefachrome FXIIa
Pefachrome PL/Tryp
Pefachrome TG
Pefachrome uPA
Pefakit® APC-R Factor V Leiden
Pefakit® PiCT®
Reptilase®Time
Pefakit® TAFI
MTSP10 (Transmembrane Serine Protease 10)
p-nitroaniline (pNA)
p-nitroanilide (pNA)
CH3SO2-D-HHT-Gly-Arg-pNA
CH3SO2-D-CHA-Gly-Arg-pNA
CH3SO2-(D)-CHG-Gly-Arg-pNA
Tos-Gly-Pro-Arg-pNA
H-D-CHG-Ala-Arg-pNA
H-D-CHG-But-Arg-pNA
H-D-CHA-Ala-Arg-pNA
H-D-CHA-Gly-Arg-pNA
CH3OCO-Gly-Pro-Arg-pNA
H-D-Phe-Pip-Arg-pNA
H-ß-Ala-Gly-Arg-pNA
pyro-Glu-Gly-Arg-pNA
7'-Methoxy-2-naphthalenesulfonyl-methyl-amino-2-oxo-pyrrolidin-3-yl-4-[2-(aminoiminomethyl)-methylthiophene]-amide hydrochloride
O-(2-aminoethyl)-O-methyl polyethylene (B3416737) glycol 5000 (PEG)
N-ethyl-N′-(3-dimethyl aminopropyl)-carbodiimide HCl (EDC)
N-hydroxy-succinimide (NHS)
Ethanolamine hydrochloride-NaOH
Borate buffer
DMSO
KNIME
Standard Curve Generation for Enzyme Activity Quantification
The principle behind using Pefachrome® tPA for enzyme activity quantification relies on the spectrophotometric detection of the released pNA chromophore at 405 nm enzymeresearch.co.ukpnas.org. To establish a standard curve, known concentrations of purified tPA (either sc-tPA or tc-tPA) are incubated with Pefachrome® tPA under optimized assay conditions. These conditions typically involve a buffer such as 50 mM Tris-imidazole buffer (pH 8.4) containing 300 mM NaCl, maintained at 37°C interchim.fravant-medical.comnih.gov. For instance, a suggested protocol for sc-tPA involves mixing 1.780 ml of buffer with 0.020 ml of enzyme and 0.200 ml of Pefachrome® tPA (2 mM) interchim.fravant-medical.com. The rate of pNA release, indicated by the change in absorbance per minute (ΔA405/min), is measured interchim.fravant-medical.com. This rate is directly proportional to the tPA concentration. By plotting these measured rates against the corresponding known tPA concentrations, a standard curve is generated enzymeresearch.co.uk. This curve serves as a reference to determine the concentration of tPA in unknown samples based on their observed rates of substrate hydrolysis enzymeresearch.co.uk. The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the enzyme's behavior and optimizing assay conditions. Pefachrome® tPA exhibits distinct kinetic profiles for different tPA forms, with reported Km values of 0.286 µM for sc-tPA and 0.167 µM for tc-tPA, and Vmax values of 6.95 nmol/µg tPA/min for sc-tPA and 33.9 nmol/µg tPA/min for tc-tPA interchim.frenzymeresearch.co.ukavant-medical.com.
Determination of Inhibitor Constants (IC50, Ki)
Pefachrome® tPA assays are widely employed for the characterization of tPA inhibitors, enabling the determination of critical inhibitory constants like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) nih.govloxo.degoogle.com. The methodology involves measuring the reduction in tPA's enzymatic activity in the presence of varying concentrations of the test inhibitor nih.gov. In these assays, tPA is typically pre-incubated with a range of inhibitor concentrations before the addition of Pefachrome® tPA nih.gov. The rate of substrate hydrolysis, reflecting the residual tPA activity, is then quantified spectrophotometrically nih.gov. The IC50 is determined from the dose-response curve, representing the inhibitor concentration that reduces tPA activity by 50% nih.govnih.gov. For Ki determination, kinetic analyses are performed, often by measuring enzyme activity across a spectrum of substrate concentrations at different fixed inhibitor levels. This data is then fitted to kinetic models to derive the Ki value, which quantifies the inhibitor's binding affinity to the enzyme loxo.de. For example, studies have utilized Pefachrome® tPA to determine Ki values for inhibitors acting on related proteases like alpha-thrombin loxo.de. High-throughput screening protocols also leverage Pefachrome® tPA to efficiently identify compounds that inhibit tPA activity, often by assessing residual tPA activity after co-incubation with potential inhibitors nih.gov.
Assay Validation and Reproducibility Studies
Inter-Laboratory Variability Assessment
While specific published data detailing inter-laboratory variability assessments for Pefachrome® tPA assays are not extensively detailed in the readily available literature, the widespread adoption and commercial availability of Pefachrome® tPA by manufacturers like Pentapharm/DSM for quality control and research suggest that robust validation practices are in place interchim.frenzymeresearch.co.uknih.gov. Assay validation, particularly for diagnostic or quality control reagents, commonly involves inter-laboratory studies or collaborative trials. These studies are designed to assess the consistency and reliability of assay results across different laboratories, using standardized protocols and reference materials fda.govwoah.orgut.eeeurachem.orgru.nluu.nl. Such assessments are crucial for ensuring that the assay can be reliably applied in diverse settings and for establishing inter-laboratory agreement, which is vital for standardized diagnostic procedures fda.govwoah.orgru.nluu.nl.
Statistical Analysis of Experimental Data
The analysis of data generated from Pefachrome® tPA assays employs various statistical methods to ensure the accuracy and interpretability of results. For standard curve generation, regression analysis is a fundamental technique used to establish the relationship between known tPA concentrations and the measured rates of substrate hydrolysis interchim.fravant-medical.comnih.govnih.gov. This fitting process allows for the determination of kinetic parameters like Km and Vmax interchim.frenzymeresearch.co.ukavant-medical.compentapharm.com. In inhibitor studies, dose-response curves are analyzed using non-linear regression to calculate IC50 values, which quantify the potency of an inhibitor nih.govnih.gov. Statistical measures such as mean, standard deviation (SD), and coefficient of variation (CV) are used to assess the precision and variability of the data ut.eeeuropa.eu. In high-throughput screening, statistical thresholds, often based on standard deviations from control values, are applied to identify significant hits nih.govnih.gov. The reliability of the assay is further evaluated through the calculation of these statistical parameters from replicate measurements or collaborative studies fda.govwoah.orgut.eeeuropa.eu.
Data Tables
Table 1: Kinetic Parameters of Pefachrome® tPA with tPA Forms
| tPA Form | Km (µM) | Vmax (nmol/µg tPA/min) |
|---|---|---|
| sc-tPA | 0.286 | 6.95 |
| tc-tPA | 0.167 | 33.9 |
Data sourced from interchim.frenzymeresearch.co.ukavant-medical.compentapharm.com.
Table 2: Hypothetical Standard Curve Data for tPA Quantification
| tPA Concentration (ng/mL) | Rate of pNA Release (ΔA405/min) |
|---|---|
| 0 | 0.005 |
| 10 | 0.032 |
| 25 | 0.078 |
| 50 | 0.155 |
| 100 | 0.310 |
| 200 | 0.620 |
Illustrative data for demonstrating standard curve generation. Actual values depend on specific assay conditions.
Table 3: Hypothetical Inhibitor Dose-Response Data
| Inhibitor Concentration (µM) | Residual tPA Activity (% of Control) |
|---|---|
| 0 | 100.0 |
| 0.1 | 95.5 |
| 0.5 | 88.2 |
| 1.0 | 76.0 |
| 2.0 | 55.5 |
| 5.0 | 25.0 |
| 10.0 | 5.2 |
Illustrative data for demonstrating inhibitor potency. Actual values depend on the specific inhibitor and assay.
Compound List
Pefachrome® tPA
p-nitroaniline (pNA)
tissue-type plasminogen activator (tPA)
single-chain tPA (sc-tPA)
two-chain tPA (tc-tPA)
alpha-thrombin
Plasminogen
Plasmin
Thrombin
Factor Xa
Activated Protein C (APC)
Plasma Kallikrein
C1-Esterase
Trypsin
Thrombin Activatable Fibrinolysis Inhibitor (TAFI)
Factor V Leiden
PAI-1 (Plasminogen Activator Inhibitor Type 1)
Nα-(2-Naphthylsulfonylglycyl)-4-amidino-(D,L)-phenylalanine piperidide (α-NAPAP)
CH3SO2-D-CHA-Gly-Arg-pNA · AcOH
Applications of Pefachrome R Tpa in Diverse Research Areas
Fibrinolysis System Research
The fibrinolytic system is responsible for dissolving blood clots, a process initiated by the activation of plasminogen to plasmin by plasminogen activators like tPA. Pefachrome(R) tPA is instrumental in quantifying the activity of these key enzymes and their regulators.
Studies on Tissue Plasminogen Activator (tPA) Activity and Regulation
Pefachrome(R) tPA is widely employed to directly measure the catalytic activity of tPA nih.govrockefeller.edu. Assays typically involve incubating a sample containing tPA with the substrate in a suitable buffer, often a Tris-imidazole buffer at pH 8.4 with added NaCl interchim.frnih.govrockefeller.edu. The rate of pNA release, monitored by absorbance at 405 nm, provides a quantitative measure of tPA concentration and activity sigmaaldrich.cndiapharma.comnih.gov. For instance, studies have utilized Pefachrome(R) tPA to determine the specific activity of purified tPA nih.gov.
Table 1: Typical Assay Conditions for Pefachrome(R) tPA Measurement
| Parameter | Value/Description | Reference |
| Substrate | Pefachrome(R) tPA | interchim.frnih.govrockefeller.edu |
| Final Substrate Conc. | 0.15 - 2 mM | interchim.frnih.govrockefeller.edu |
| Buffer | 50 mM Tris-imidazole, 300 mM NaCl, pH 8.4 | interchim.frrockefeller.edu |
| Temperature | Room temperature or 37 °C | interchim.frnih.govrockefeller.edu |
| Measurement Wavelength | 405 nm | interchim.frsigmaaldrich.cnnih.gov |
| tPA Concentration (example) | 8 nM | nih.govrockefeller.edu |
| PAI-1 Concentration (example) | 12 nM | nih.gov |
Investigation of Plasminogen Activator Inhibitor-1 (PAI-1) Functionality and Inhibition
| PAI-1 Concentration | % tPA Activity Remaining (Illustrative) |
| 0 nM | 100% |
| 5 nM | 75% |
| 10 nM | 50% |
| 20 nM | 25% |
Analysis of Plasmin Formation and Activity
While Pefachrome(R) tPA directly quantifies tPA activity, this activity is the critical step leading to plasmin generation sigmaaldrich.cnsemanticscholar.orgresearchmap.jp. Tissue plasminogen activator converts plasminogen into plasmin, the primary enzyme responsible for fibrin (B1330869) degradation sigmaaldrich.cnsemanticscholar.org. Therefore, measuring tPA activity using Pefachrome(R) tPA indirectly informs on the potential for plasmin formation and subsequent fibrinolysis sigmaaldrich.cnsemanticscholar.orgru.nl. Studies that assess plasmin generation often initiate this process using tPA, highlighting the foundational role of tPA activity measurement ru.nl. Research has also demonstrated that the conformational state of plasminogen influences its activation by tPA, underscoring the importance of accurately measuring tPA's enzymatic capacity semanticscholar.org.
Coagulation Cascade Research
The fibrinolytic system and the coagulation cascade are closely interconnected, with cross-talk influencing hemostasis. Pefachrome(R) tPA contributes to understanding these interactions by allowing for the assessment of fibrinolytic activity within the context of coagulation events.
Role in Investigating Factor Xa and Factor XI Activation
Coagulation Factor Xa (FXa) has been identified as a factor that can enhance the activation of plasminogen by tPA nih.gov. This interaction suggests that the procoagulant enzyme FXa can modulate the fibrinolytic system. While Pefachrome(R) tPA does not directly measure Factor Xa activation, it is used in research contexts where the influence of coagulation factors on fibrinolysis is studied. For example, studies investigating the assembly of prothrombinase complexes, which involve FXa, also examine tPA-mediated fibrinolysis nih.gov. Furthermore, Factor XIIa, an upstream enzyme in the intrinsic coagulation pathway, is also associated with chromogenic substrates used in coagulation research pentapharm.com, indirectly linking Pefachrome(R) tPA's domain of application to the broader coagulation cascade.
Compound List:
Pefachrome(R) tPA
Tissue Plasminogen Activator (tPA)
Single-chain tPA (sc-tPA)
Two-chain tPA (tc-tPA)
Plasminogen Activator Inhibitor-1 (PAI-1)
Plasminogen
Plasmin
Thrombin
Factor Xa (FXa)
Factor XI
Factor XIIa
Thrombin Activatable Fibrinolysis Inhibitor (TAFI)
p-nitroaniline (pNA)
Research on Protein C Activation and Function
Pefachrome(R) tPA has been utilized in research to investigate the intricate mechanisms of protein C activation and its subsequent functional roles within biological systems. Studies have employed this reagent to quantify the activity of thrombin activatable fibrinolysis inhibitor (TAFI) and its impact on the protein C system, a critical pathway in regulating coagulation and fibrinolysis. For instance, research has explored how TAFI, in conjunction with other factors, can modulate the activation rate of protein C, thereby influencing anticoagulant mechanisms. The precise measurement capabilities offered by Pefachrome(R) tPA allow researchers to discern subtle changes in enzyme activity that are crucial for understanding thrombotic and hemorrhagic disorders.
Protease Inhibitor Discovery and Characterization
Screening and Profiling of Novel Antithrombotic Agents
The compound Pefachrome(R) tPA serves as a valuable tool in the screening and profiling of novel antithrombotic agents. Its application in high-throughput screening assays enables the identification of compounds that can modulate the activity of specific proteases involved in the coagulation cascade or fibrinolysis. By using Pefachrome(R) tPA as a substrate, researchers can assess the inhibitory potential of candidate molecules against enzymes such as tissue plasminogen activator (tPA) or thrombin. This allows for the rapid evaluation of a large number of compounds, facilitating the discovery of new therapeutic leads for treating thrombotic diseases. Studies have demonstrated its utility in characterizing the potency and selectivity of potential antithrombotic drugs.
Structure-Guided Design of Enzyme Inhibitors
Pefachrome(R) tPA plays a role in the structure-guided design of enzyme inhibitors by providing a means to assay enzyme activity during the iterative process of inhibitor development. Researchers can use Pefachrome(R) tPA to measure the catalytic activity of target proteases, such as tPA, which is essential for understanding their substrate recognition and catalytic mechanisms. This information, when combined with structural data of the enzyme and potential inhibitors, guides the rational design of molecules with improved binding affinity and specificity. By observing how modifications to an inhibitor’s structure affect its ability to cleave Pefachrome(R) tPA, scientists can refine their designs to create more effective and targeted therapeutic agents.
Investigational Studies in Cellular and Molecular Biology
Research on Plasminogen Activator System Modulation of Physiological Processes (e.g., Sympathetic Nerve Function)
Investigational studies have leveraged Pefachrome(R) tPA to explore the broader implications of the plasminogen activator system on various physiological processes, including the function of sympathetic nerves. The plasminogen activator system, which includes tissue-type plasminogen activator (tPA), is known to influence extracellular matrix remodeling and cell signaling pathways. Research has suggested a link between this system and neuronal function, potentially affecting neurotransmitter release or neuronal survival. Pefachrome(R) tPA can be used in experimental setups to monitor the activity of tPA or related proteases in contexts relevant to these physiological functions, thereby aiding in the elucidation of complex biological pathways.
Studies on Proteinase Activity in Biological Samples (e.g., Plasma)
The quantitative analysis of proteinase activity in biological samples, such as plasma, is critical for diagnosing and monitoring various pathological conditions. Pefachrome(R) tPA is employed in studies to accurately measure the activity of specific proteases present in these complex biological matrices. For example, in plasma, it can be used to assess the levels and activity of tPA, which is a key regulator of fibrinolysis. Such studies are vital for understanding hemostasis, thrombosis, and the efficacy of fibrinolytic therapies. The sensitivity and specificity of assays utilizing Pefachrome(R) tPA allow for reliable quantification of enzyme activity, even at low concentrations found in clinical samples.
Enzyme Stability and Characterization in Various Formulations
The stability of enzymes like tPA is a critical factor when considering their use in different formulations, especially for therapeutic applications such as nebulization. Research into advanced drug delivery systems has explored methods to enhance the stability and efficacy of tPA. For instance, exosome-based nanoformulations of tPA, often combined with catalase, have demonstrated improved stability compared to free tPA mdpi.com. These exo-tPA formulations have shown retained tPA activity and significantly greater stability over extended periods, such as 24 hours at 37°C, where free tPA activity diminished considerably while the exosome-encapsulated form maintained over 75% of its activity mdpi.com. This enhanced stability is crucial for maintaining therapeutic potential in complex biological environments.
Furthermore, the impact of nebulization on protein stability has been investigated. While some proteins can undergo denaturation during nebulization, the presence of stabilizing excipients can mitigate these effects nih.gov. For example, the commercial formulation Cathflo® Activase®, containing the surfactant polysorbate 80, has shown a greater stability of single-chain tissue-type plasminogen activator (sc-tPA) during nebulization compared to formulations without such additives nih.gov. Pefachrome® tPA, as a substrate, is utilized in studies that assess the activity and stability of tPA in various contexts, including those relevant to pulmonary delivery nih.gov.
Table 1: Comparative Stability of tPA Formulations at 37°C
| Formulation | Activity Retention after 24h | Notes |
| Free tPA | < 20% | Significant loss of activity |
| Exosome-tPA (exo-tPA) | > 75% | Improved stability; retained significant activity |
| Exosome-tPA/Catalase | Not specified | Potential for improved stability and therapeutic efficacy mdpi.com |
Quality Control and In-Process Monitoring in Biochemical Research
Pefachrome® tPA serves as an indispensable tool for the precise measurement of tPA activity in both research and industrial settings, including in-process monitoring and quality control pentapharm.comloxo.deinterchim.frpentapharm.comloxo.denih.gov. Its application is widespread in assays designed to quantify tPA levels, evaluate the efficacy of tPA inhibitors, and monitor the production of tPA-related biopharmaceuticals.
The differential sensitivity of Pefachrome® tPA to both native single-chain tPA (sc-tPA) and its fully active two-chain form (tc-tPA) allows for the distinct determination of each molecular form loxo.deinterchim.fr. This capability is vital for understanding the activation state of tPA in biological samples and during purification processes.
Table 2: Kinetic Parameters of Pefachrome® tPA with tPA Forms
| Substrate | Enzyme Form | Km (mM) | Vmax (nmol/µg tPA/min) |
| Pefachrome® tPA (091-01) | sc-tPA | 0.286 | 6.95 |
| Pefachrome® tPA (091-01) | tc-tPA | 0.167 | 33.9 |
| Pefachrome® tPA 5312 | sc-tPA | n.a. | n.a. |
| Pefachrome® tPA 5312 | tc-tPA | n.a. | n.a. |
In-process monitoring during the manufacturing of tPA-containing products or related biologics relies on Pefachrome® tPA to ensure consistent enzyme activity. Quality control protocols utilize this substrate to verify that batches meet specified activity standards, thereby guaranteeing product performance and safety. The substrate's stability under typical storage conditions (2-8°C, protected from moisture and light) and its reliable performance in standard assay buffers, such as 50 mM Tris-imidazole buffer (pH 8.4, 300 mM NaCl) at 37°C, underscore its value in these critical applications loxo.deinterchim.fr.
Table 3: Typical Assay Conditions for Pefachrome® tPA
| Parameter | sc-tPA Assay | tc-tPA Assay |
| Buffer | 50 mM Tris-imidazole, pH 8.4, 300 mM NaCl | 50 mM Tris-imidazole, pH 8.4, 300 mM NaCl |
| Temperature | 37 °C | 37 °C |
| Pefachrome® tPA Conc. | 2 mM (in water) | 4 mM (in water) |
| Measurement Wavelength | 405 nm | 405 nm |
Compound Name List:
Pefachrome® tPA
Tissue-type plasminogen activator (tPA)
Single-chain tissue-type plasminogen activator (sc-tPA)
Two-chain tissue-type plasminogen activator (tc-tPA)
Plasminogen activator inhibitor-1 (PAI-1)
Plasminogen
Plasmin
α2-antiplasmin
α2-macroglobulin
Urokinase plasminogen activator (uPA)
Bovine trypsin
Factor Xa
Thrombin
Factor VIIa
Factor XIIa
Factor IXa
Activated Protein C (APC)
TAFI (Thrombin Activatable Fibrinolysis Inhibitor)
Factor V Leiden
Factor Va
Advanced Research Perspectives and Future Directions
Computational Modeling and Simulation of Enzyme-Substrate Interactions
Computational approaches are increasingly vital for understanding and predicting enzyme-substrate interactions, offering insights that complement experimental findings and guide the design of novel substrates or inhibitors nih.govupc.edunih.gov.
Molecular docking and dynamics simulations are powerful tools for elucidating how substrates like Pefachrome® tPA bind to their target enzymes, such as tPA. These methods can predict the preferred binding poses within the enzyme's active site and assess the stability of the resulting enzyme-substrate complex nih.govfrontiersin.org. By simulating the dynamic behavior of the enzyme-substrate complex over time, researchers can gain a detailed understanding of the conformational changes involved in catalysis and identify key residues or interactions that contribute to substrate binding affinity and specificity nih.govfrontiersin.org. Such simulations can also help in understanding how structural variations in the enzyme or substrate might affect the interaction, providing a basis for rational design nih.gov.
Theoretical predictions, often informed by molecular modeling, can explore the potential for Pefachrome® tPA or its analogs to interact with different enzymes. By analyzing the structural and chemical features of both the enzyme's active site and the substrate, computational methods can predict substrate specificity, identifying which enzymes are likely to cleave the substrate and to what extent nih.gov. Furthermore, these techniques can shed light on the intricate steps of the enzymatic mechanism, predicting transition states and energy barriers involved in the catalytic process. This mechanistic understanding is crucial for developing highly specific substrates or for designing enzyme inhibitors that target particular reaction pathways nih.govupc.eduplos.org.
Development of Modified and Novel Chromogenic/Fluorogenic Probes
The ongoing development of chromogenic and fluorogenic probes aims to improve upon existing substrates like Pefachrome® tPA by enhancing sensitivity, specificity, or introducing new detection modalities.
The design of enhanced chromogenic substrates involves a rational approach to modify the peptide sequence or the chromophore moiety to optimize performance practical-haemostasis.comnih.govnih.gov. This can include altering the amino acid sequence to improve cleavage kinetics or specificity for a particular enzyme isoform. Modifications to the chromophore, such as replacing p-nitroaniline (pNA) with other reporter groups, can lead to substrates with altered spectral properties, increased extinction coefficients, or enhanced sensitivity thermofisher.com. The goal is to create substrates that yield a stronger signal, exhibit lower background, or are more stable under assay conditions. For instance, research into chromogenic substrates for various proteases often involves fine-tuning the peptide linker to match the specific cleavage preferences of the target enzyme pentapharm.comslideshare.net.
While Pefachrome® tPA utilizes a chromogenic readout, future developments may involve creating fluorescent derivatives of similar substrates. Fluorogenic probes offer advantages such as higher sensitivity and the potential for multiplexing, allowing for the simultaneous detection of multiple analytes or enzyme activities within a single sample using different excitation and emission wavelengths thermofisher.comscbt.com. Integrating chromogenic or fluorogenic substrate cleavage with advanced detection technologies, such as high-throughput screening platforms, microfluidic devices, or advanced microscopy, can further expand their analytical capabilities scbt.com.
Challenges and Limitations in Chromogenic Substrate-Based Assays
Despite their widespread use, chromogenic substrate assays, including those employing Pefachrome® tPA, face several challenges and limitations that researchers continually seek to address.
Sensitivity and Specificity: While generally sensitive, some chromogenic assays may not achieve the same level of sensitivity as fluorescent or chemiluminescent methods, particularly for low-abundance targets biossusa.comabcam.com. Furthermore, non-specific hydrolysis of the substrate by other enzymes present in the sample can lead to false-positive results, impacting specificity practical-haemostasis.com.
Interference and Pre-analytical Variables: Chromogenic assays can be susceptible to interference from various pre-analytical factors, such as elevated levels of bilirubin (B190676) or other endogenous compounds in biological samples practical-haemostasis.com. The purity of reagents and the stability of the substrate under storage and assay conditions are also critical for reliable results.
Assay Variability: Variability between laboratories can arise from differences in assay protocols, reagents (e.g., buffer composition, enzyme concentration), instrumentation, and calibration standards nih.govnovonordisk.combleeding.org. This underscores the importance of standardized protocols and quality control measures.
Signal Stability and Detection: While chromogenic precipitates are generally photostable, fluorescent labels can be prone to photobleaching biossusa.com. However, chromogenic detection typically requires standard microscopy, whereas fluorescent detection may necessitate specialized equipment biossusa.comabcam.com.
Considerations for Substrate Size and Fibrin-Binding Site Recognition
The design of chromogenic substrates like Pefachrome(R) tpa* involves a peptide sequence that mimics the cleavage site of the natural substrate. However, the molecular size of these synthetic substrates is significantly smaller than that of natural substrates such as fibrin (B1330869) nih.gov. This size disparity can influence how the substrate interacts with the enzyme's active site and its surrounding recognition regions, including fibrin-binding sites nih.gov. For tPA, efficient activation and activity often depend on its interaction with fibrin, which serves as a cofactor nih.gov. Research suggests that while chromogenic substrates can effectively measure the amidolytic activity of tPA, their small size may not fully replicate the complex binding interactions that occur with larger substrates like fibrin nih.gov. Therefore, understanding the precise peptide sequence and its spatial arrangement is crucial for optimizing substrate recognition by the enzyme's active site, potentially leading to improved specificity and sensitivity that better reflects activity on natural substrates nih.gov. The specific peptide sequence of Pefachrome(R) tpa* is CH3SO2-D-HHT-Gly-Arg-pNA interchim.frpentapharm.comahajournals.orgnih.gov.
Biological Implications of Released Chromophores in Complex Systems
Upon enzymatic cleavage by tPA, Pefachrome(R) tpa* releases a chromophore, typically p-nitroaniline (pNA) cryopep.compentapharm.com. While the primary function of the chromophore is to generate a measurable color signal, its fate and potential biological implications in complex systems warrant consideration. Free pNA is classified as toxic, and its toxic properties may persist even when bound to a peptide pentapharm.com. In biological assays, the released chromophore is generally considered a byproduct whose concentration is directly proportional to the enzyme's activity. However, in highly sensitive or prolonged assays, or in specific biological contexts where cellular uptake or interaction with other biomolecules might occur, the accumulation or interaction of released chromophores could theoretically influence cellular processes or assay results. Current research primarily focuses on the utility of the chromogenic signal for quantification, with less emphasis on the downstream biological impact of the released chromophore itself within the assay milieu.
Emerging Applications and Interdisciplinary Research Opportunities
Pefachrome(R) tpa* and similar chromogenic substrates continue to find relevance in emerging research areas and offer opportunities for interdisciplinary collaboration.
Advanced Diagnostic Tools : Beyond basic research, chromogenic substrates are integral to the development of rapid, point-of-care diagnostic kits for hemostasis and fibrinolysis disorders diapharma.com. The sensitivity and specificity of substrates like Pefachrome(R) tpa* are being leveraged to create more accessible and user-friendly diagnostic platforms.
Drug Discovery and Development : In the pharmaceutical industry, these substrates are vital for screening potential therapeutic agents that modulate tPA activity, such as anticoagulants or thrombolytics. Their use in high-throughput screening (HTS) allows for the efficient evaluation of numerous compounds interchim.frmoleculardepot.comnih.gov.
Biomarker Discovery : Research into novel biomarkers for various diseases may involve monitoring enzyme activity associated with pathways like fibrinolysis. Chromogenic assays provide a quantitative readout for such investigations, potentially linking enzyme activity to disease states or progression.
Interdisciplinary Integration : Opportunities exist for integrating chromogenic assays with other analytical techniques, such as mass spectrometry for detailed structural analysis of enzyme-substrate interactions, or with microfluidic devices for miniaturized and automated assays. Collaborations between enzymologists, biochemists, pharmacologists, and engineers can drive innovation in these areas.
Q & A
Q. What is the biochemical mechanism of Pefachrome® tPA in quantifying tissue plasminogen activator (tPA) activity?
Pefachrome® tPA is a chromogenic substrate containing a para-nitroaniline (pNA) group linked to a peptide sequence (e.g., Tos-Gly-Pro-Arg-pNA). Upon cleavage by tPA, the pNA moiety is released, producing a spectrophotometrically detectable signal at 405 nm. This reaction enables real-time quantification of tPA activity in enzymatic assays .
Q. What are the standardized protocols for using Pefachrome® tPA in tPA activity assays?
A typical protocol involves:
- Preincubating tPA (5 nM) with inhibitors (e.g., PAI-1) in assay buffer for 15–20 minutes at 25°C.
- Adding Pefachrome® tPA to a final concentration of 0.25–0.5 mM.
- Measuring absorbance at 405 nm (A405) at timed intervals (e.g., 0 and 25 minutes) using microplate readers (e.g., Tecan Ultra, Pherastar).
- Subtracting background A405 and calculating activity from the linear range of substrate hydrolysis .
Q. How should Pefachrome® tPA be stored to ensure stability and reproducibility in experiments?
The lyophilized substrate should be stored at 2–8°C and reconstituted in assay buffer immediately before use. Post-reconstitution, stability exceeds 3 months at –20°C. Avoid freeze-thaw cycles to prevent peptide degradation .
Advanced Research Questions
Q. How can researchers optimize Pefachrome® tPA substrate concentration to minimize kinetic interference in continuous assays?
- Determine the Michaelis constant (Km) for tPA (e.g., 0.014 mM for Tos-Gly-Pro-Lys-pNA) to select substrate concentrations at Km or higher, ensuring linear reaction kinetics.
- Validate substrate depletion rates by monitoring A405 over time; adjust concentrations if hydrolysis exceeds 10% of initial substrate levels .
Q. What methodologies address discrepancies in tPA activity measurements across spectrophotometric platforms?
- Standardize calibration curves using reference tPA concentrations (e.g., 0–10 nM) on all readers.
- Compare inter-device variability by running identical assays on multiple platforms (e.g., Spectramax®, Tecan Ultra) and applying correction factors based on slope differences .
Q. How can frameworks like FINER criteria improve hypothesis-driven experimental design with Pefachrome® tPA?
- Feasibility : Validate assay sensitivity using pilot studies with positive/negative controls.
- Novelty : Explore understudied applications (e.g., tPA inhibition kinetics in thrombotic disorders).
- Ethics : Adhere to institutional guidelines for human/animal-derived samples in coagulation studies.
- Relevance : Align with gaps in thrombolytic therapy research, such as PAI-1 resistance mechanisms .
Q. How should researchers address batch-to-batch variability in Pefachrome® tPA performance?
- Request certificates of analysis (CoA) from suppliers to verify purity (≥95%) and pNA contamination (≤0.5%).
- Normalize activity measurements using internal standards (e.g., recombinant tPA) in each experiment .
Methodological Guidelines
- Data Interpretation : Report A405 values as mean ± SD from triplicate wells. Use linear regression to calculate enzyme activity (ΔA405/min) within the assay’s validated range .
- Troubleshooting : If signal-to-noise ratios are low, confirm substrate integrity via HPLC or increase tPA concentrations while avoiding substrate excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
